

An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-nitrobenzenesulfonate

Cat. No.: B1202749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a significant organic compound with the chemical formula $C_7H_7NO_5S$.^{[1][2][3][4]} It is characterized by a methyl group attached to a sulfonate, which is in turn bonded to a benzene ring substituted with a nitro group at the para position. This compound is a valuable reagent in organic synthesis, primarily utilized as a methylating agent. Its utility stems from the presence of the electron-withdrawing nitro group, which makes the sulfonate a good leaving group and facilitates nucleophilic attack on the methyl group. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of **Methyl 4-nitrobenzenesulfonate**.

Discovery and History

While the precise date and the individual credited with the first synthesis of **Methyl 4-nitrobenzenesulfonate** are not readily available in the surveyed historical literature, its development can be situated within the broader context of the advancements in organic sulfur chemistry and nitration reactions in the late 19th and early 20th centuries. The foundational reactions for its synthesis, namely the sulfonation of aromatic compounds and the esterification of sulfonic acids, were well-established during this period. The precursor, 4-nitrobenzenesulfonyl chloride, was also a known compound, used in various chemical transformations.^[5] It is plausible that **Methyl 4-nitrobenzenesulfonate** was first prepared as part of systematic studies on the reactions of 4-nitrobenzenesulfonyl chloride with alcohols. Its

utility as a methylating agent would have been recognized due to the predictable reactivity of sulfonate esters.

Physicochemical Properties

Methyl 4-nitrobenzenesulfonate is a solid at room temperature with a melting point in the range of 89-92 °C. It is soluble in various organic solvents such as acetone, diethyl ether, and ethanol.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₅ S	[1] [2] [3] [4]
Molecular Weight	217.20 g/mol	[1] [2]
CAS Number	6214-20-6	[1] [2]
Melting Point	89-92 °C	
Appearance	Solid	
Solubility	Soluble in acetone, diethyl ether, ethanol	

Synthesis of Methyl 4-nitrobenzenesulfonate

The most common and well-documented method for the synthesis of **Methyl 4-nitrobenzenesulfonate** is the reaction of 4-nitrobenzenesulfonyl chloride with methanol.[\[5\]](#) This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

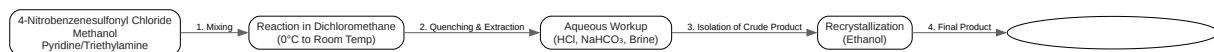
Experimental Protocol: Synthesis from 4-Nitrobenzenesulfonyl Chloride and Methanol

This protocol is a representative procedure based on established methods for the synthesis of sulfonate esters.

Materials:

- 4-Nitrobenzenesulfonyl chloride (1.0 eq)
- Methanol (a slight excess, e.g., 1.2 eq)
- Pyridine or Triethylamine (1.1 eq)
- Dichloromethane (anhydrous)
- 0.5 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of methanol and pyridine (or triethylamine) in dichloromethane from the dropping funnel to the cooled solution of 4-nitrobenzenesulfonyl chloride over 30 minutes with continuous stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer successively with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

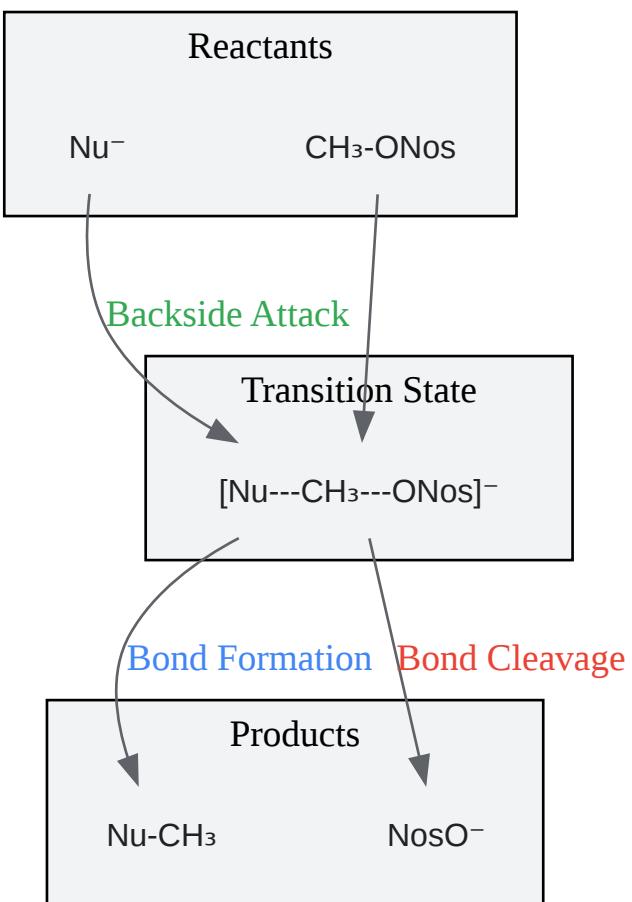
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

- Recrystallize the crude product from a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow

[Click to download full resolution via product page](#)


Synthetic workflow for **Methyl 4-nitrobenzenesulfonate**.

Chemical Reactions and Applications

The primary application of **Methyl 4-nitrobenzenesulfonate** in organic synthesis is as a methylating agent. The electron-withdrawing nitro group enhances the leaving group ability of the 4-nitrobenzenesulfonate anion, making the methyl group susceptible to nucleophilic attack. This reactivity is exploited in various S_n2 reactions.

S_n2 Reaction Mechanism

Methyl 4-nitrobenzenesulfonate readily undergoes S_n2 reactions with a wide range of nucleophiles, including amines, halides, and alkoxides. The reaction proceeds via a backside attack of the nucleophile on the methyl carbon, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for a methyl group).

[Click to download full resolution via product page](#)

Generalized S_n2 reaction of **Methyl 4-nitrobenzenesulfonate**.

Applications in Research and Drug Development

The well-defined reactivity of **Methyl 4-nitrobenzenesulfonate** makes it a useful tool in kinetic studies of S_n2 reactions. By varying the nucleophile, solvent, and other reaction conditions, researchers can gain insights into the factors that influence the rates and mechanisms of nucleophilic substitution reactions.

In the context of drug development, sulfonate esters, including **Methyl 4-nitrobenzenesulfonate**, can be important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a methyl group with high efficiency and predictability is crucial in the construction of complex molecular architectures. However, it is important to note that some sulfonate esters are considered to be potentially genotoxic impurities, and their levels in final drug products are strictly regulated.

Conclusion

Methyl 4-nitrobenzenesulfonate is a versatile and valuable reagent in organic chemistry.

While the specific details of its initial discovery are not prominently documented, its synthesis and reactivity are well-understood. Its primary role as a methylating agent in S_N2 reactions has been extensively utilized in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methyl-4-nitrobenzenesulfonate | 6214-20-6 | FM147154 [biosynth.com]
- 4. METHYL 4-NITROBENZENE-1-SULFONATE | CAS 6214-20-6 [matrix-fine-chemicals.com]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202749#discovery-and-history-of-methyl-4-nitrobenzenesulfonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com